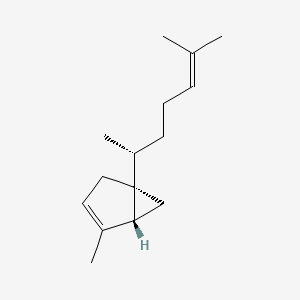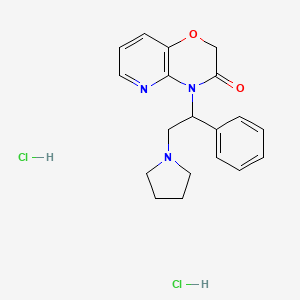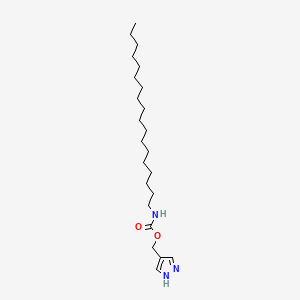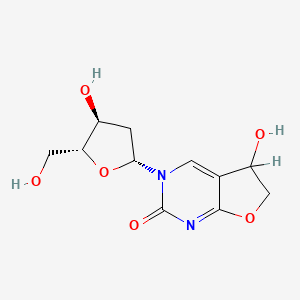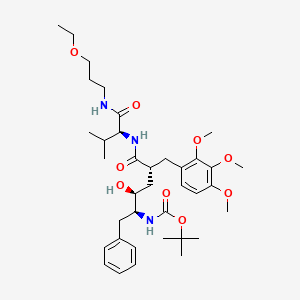
Hexadecanoic acid, 8-hydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 8-hydroxy-, (S)- can be achieved through various synthetic routes. One common method involves the hydroxylation of hexadecanoic acid using specific catalysts and reagents. For instance, the use of microbial fermentation, particularly involving co-cultures of Saccharomyces cerevisiae and Escherichia coli, has been reported to produce this compound .
Industrial Production Methods
Industrial production of Hexadecanoic acid, 8-hydroxy-, (S)- often involves biotechnological approaches, leveraging microbial fermentation processes. These methods are advantageous due to their efficiency and sustainability, allowing for large-scale production with relatively low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 8-hydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products Formed
Oxidation: Formation of 8-oxohexadecanoic acid or 8-carboxyhexadecanoic acid.
Reduction: Formation of 8-hydroxyhexadecanol.
Substitution: Formation of 8-hydroxyhexadecanoate esters or ethers.
Scientific Research Applications
Hexadecanoic acid, 8-hydroxy-, (S)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 8-hydroxy-, (S)- involves its interaction with cellular membranes and metabolic pathways. It has been shown to enhance oxidative stress tolerance in yeast cells by improving membrane stability and reducing oxidized lipid levels . This compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 16-hydroxy-:
Hexadecanoic acid, 8-hydroxy-, ®-: The ®-enantiomer of the compound .
Uniqueness
Hexadecanoic acid, 8-hydroxy-, (S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2777-50-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(8S)-8-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
KMEKMXBMYZGGDT-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










